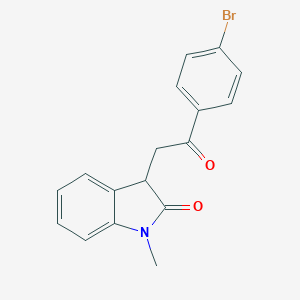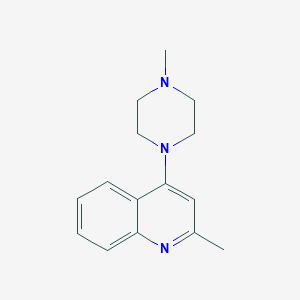
Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-amino-3-(methylsulfanyl)-1-phenyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an amino group at position 5, a methylsulfanyl group at position 3, a phenyl group at position 1, and a carboxylate ester group at position 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-methylisoxazole with aromatic aldehydes and pyruvic acid derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine or sodium methoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-amino-3-(methylsulfanyl)-1-phenyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Acyl chlorides, sulfonyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Acylated or sulfonylated derivatives
Wissenschaftliche Forschungsanwendungen
Methyl 5-amino-3-(methylsulfanyl)-1-phenyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism of action of Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The amino and methylsulfanyl groups can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, modulating their activity. The phenyl group can enhance the compound’s binding affinity through π-π interactions with aromatic residues in the target protein .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-amino-5-methylisoxazole: Shares the amino and methyl groups but differs in the ring structure.
1-phenyl-3-methyl-5-amino-1H-pyrazole-4-carboxylate: Similar structure but lacks the methylsulfanyl group.
Uniqueness
Methyl 5-amino-3-(methylsulfanyl)-1-phenyl-1H-pyrazole-4-carboxylate is unique due to the presence of the methylsulfanyl group, which can significantly influence its chemical reactivity and biological activity. This group can participate in specific interactions that are not possible with other similar compounds, making it a valuable molecule for various applications.
Eigenschaften
Molekularformel |
C12H13N3O2S |
|---|---|
Molekulargewicht |
263.32g/mol |
IUPAC-Name |
methyl 5-amino-3-methylsulfanyl-1-phenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C12H13N3O2S/c1-17-12(16)9-10(13)15(14-11(9)18-2)8-6-4-3-5-7-8/h3-7H,13H2,1-2H3 |
InChI-Schlüssel |
DQHZXZGDQCGHBF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(N(N=C1SC)C2=CC=CC=C2)N |
Kanonische SMILES |
COC(=O)C1=C(N(N=C1SC)C2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[({2-Nitrophenyl}sulfonyl)oxy]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B370908.png)
![2,5-Dibromonaphtho[2,1-b]thiophene](/img/structure/B370909.png)
![2-chloro-N-[(5-iodo-1-benzothien-2-yl)methyl]-N-methylethanamine](/img/structure/B370910.png)
![4'-(3-Butenylsulfanyl)-3-fluoro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B370912.png)


![3-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-1-[(mesitylsulfonyl)oxy]-2,5-pyrrolidinedione](/img/structure/B370917.png)




![4'-{[(4,5-Dihydroxypentyl)oxy]methyl}[1,1'-biphenyl]-4-carbonitrile](/img/structure/B370927.png)
